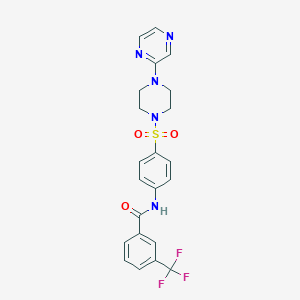

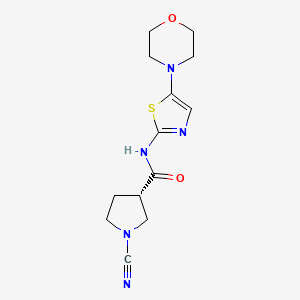

![molecular formula C9H7NO4 B2473312 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 24132-22-7](/img/structure/B2473312.png)

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid” is an organic compound . It is usually a white or light yellow solid .

Synthesis Analysis

This compound can be synthesized through a flow chemistry approach to libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates . Another method involves a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .Molecular Structure Analysis

The molecular formula of this compound is C9H7NO4 . The molecular weight is 193.16 .Chemical Reactions Analysis

This compound is a weak acid and can react with bases to form the corresponding salts . It can also undergo reactions such as O-alkylation .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is insoluble in water but can dissolve in organic solvents such as alcohols, ethers, and esters . The predicted density is 1.459±0.06 g/cm3 . The melting point is generally within the range of 100-150°C .Wissenschaftliche Forschungsanwendungen

Anti-Hematologic Malignancies Activities

The compound has been used in the synthesis of N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide derivatives , which are new BET bromodomain inhibitors for anti-hematologic malignancies activities . These inhibitors have shown good anti-proliferation activities against four hematologic malignancies cell lines at low-micromolar concentrations .

Inhibition of BRD4

The bromodomain and extra-terminal proteins (BETs), particularly BRD4, play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders . The compound has been used in the synthesis of benzomorpholinone derivatives, which have been biologically evaluated as BETs inhibitors .

Cancer Research

Abnormal expression of bromodomain-containing proteins (BRDs) plays important roles in a wide variety of tumors . The compound has been used in the synthesis of inhibitors that block the expression of c-Myc, a protein that plays a key role in cell cycle progression, apoptosis, and cellular transformation .

Inflammation Research

BET inhibitors, synthesized using the compound, have shown potential therapeutic effects beyond cancer, such as in inflammation .

Obesity Research

The compound has been used in the synthesis of BET inhibitors, which have shown potential therapeutic effects in obesity .

Cardiovascular Disease Research

BET inhibitors, synthesized using the compound, have shown potential therapeutic effects in cardiovascular diseases .

Neurological Disorders Research

The compound has been used in the synthesis of BET inhibitors, which have shown potential therapeutic effects in neurological disorders .

Herbicidal Activity

The compound has been used in the synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones, including the commercial herbicide flumioxazin . The mode of action of these compounds has been identified as inhibition of protoporphyrinogen oxidase (protox) .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-7(9(12)13)14-6-4-2-1-3-5(6)10-8/h1-4,7H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFLNPVDIMTEKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

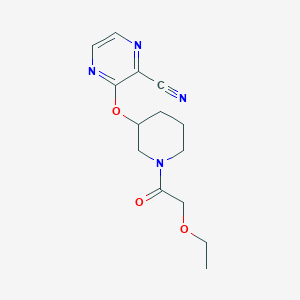

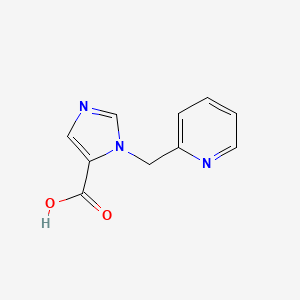

![(E)-2-Cyano-3-[2-(1-hydroxyethyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2473238.png)

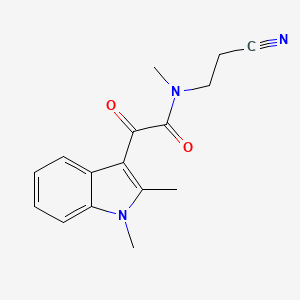

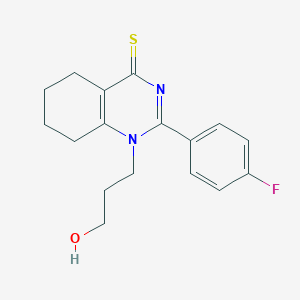

![5-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2473246.png)

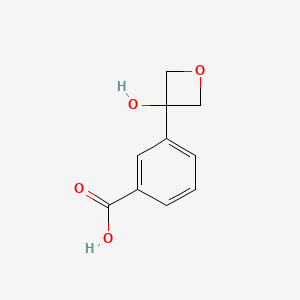

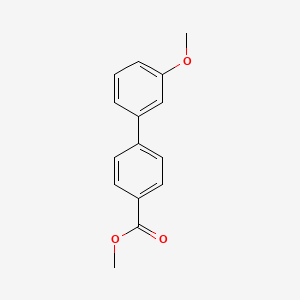

![4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2473248.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2473249.png)

![1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2473250.png)